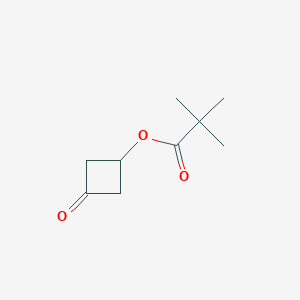

3-Oxocyclobutyl pivalate

Descripción general

Descripción

3-Oxocyclobutyl pivalate, also known as 3-oxocyclobutyl 2,2-dimethylpropanoate, is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.206 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-oxocyclobutyl 2,2-dimethylpropanoate with sodium tetrahydroborate in ethanol at 0℃ for 0.5 hours .

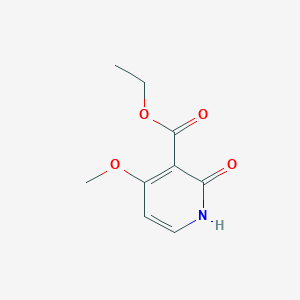

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact mass is 170.094299 .

Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 230.4±33.0 °C at 760 mmHg . The flash point is 93.4±25.4 °C . The vapor pressure is 0.1±0.5 mmHg at 25°C .

Aplicaciones Científicas De Investigación

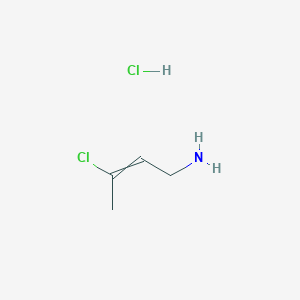

Cyclopropane Synthesis

The synthesis of cyclopropanes, a crucial structural motif in numerous bioactive molecules, benefits from methods involving the intramolecular coupling of two C-H bonds. A notable approach uses aryl bromide or triflate precursors and a 1,4-Pd shift mechanism, with pivalate as a base to steer the reaction towards cyclopropane formation rather than benzocyclobutene. This method allows for the generation of a broad scope of arylcyclopropanes, including valuable bicyclo[3.1.0] systems, demonstrating the utility of pivalate in facilitating complex organic transformations (Clemenceau et al., 2020).

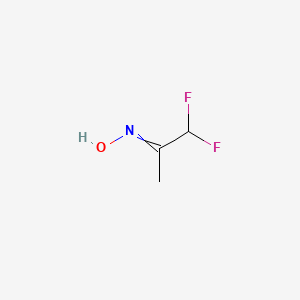

Isoxazoline and Dihydropyridine Formation

Isoxazoline derivatives, significant for their presence in various pharmaceuticals, can be synthesized through a base-promoted [3+2]-annulation of ketoxime esters and aldehydes. The process utilizes the pivalate leaving group combined with cesium carbonate, showcasing pivalate's role in promoting electrophilic amination and N–O bond substitution (Huang et al., 2017). Similarly, α,β-unsaturated oxime pivalates undergo reversible C(sp(2))-H insertion with cationic Rh(III) complexes to yield 2,3-dihydropyridines, further illustrating pivalate's utility in facilitating novel synthetic pathways (Romanov-Michailidis et al., 2015).

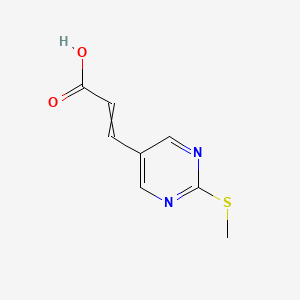

Aryl-Oxygen Bond Cleavage

Nickel-catalyzed reductive deoxygenation of aryl alkyl ethers and aryl pivalates using hydrosilanes as a reducing agent demonstrates the use of a pivalate group as a robust and traceless steering group in arene functionalization reactions. This protocol highlights the versatility of pivalate in enabling the modification of aromatic compounds (Tobisu et al., 2011).

Safety and Hazards

3-Oxocyclobutyl pivalate is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water and rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

(3-oxocyclobutyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYSQIQZVJMPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1423160.png)

![3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid](/img/structure/B1423162.png)